molecular formula C13H16N2O3 B4053312 2-(5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANYL)-N-(2-PYRIDINYL)ACETAMIDE

2-(5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANYL)-N-(2-PYRIDINYL)ACETAMIDE

Cat. No.: B4053312
M. Wt: 248.28 g/mol
InChI Key: RTXHLBOPZYJIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANYL)-N-(2-PYRIDINYL)ACETAMIDE is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-2-pyridinylacetamide is 248.11609238 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agents Synthesis

Research has identified derivatives and synthetic pathways involving structures similar to 2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-2-pyridinylacetamide for developing antimicrobial agents. For instance, studies on pyridines, pyrimidinones, and oxazinones derivatives have shown promising antibacterial and antifungal activities. These compounds were synthesized using starting materials that share functional groups or reactivity similar to the compound , aiming to target and inhibit microbial growth through various mechanisms (Hossan et al., 2012).

Catalysis and Chemical Transformations

The chemical framework of 2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-2-pyridinylacetamide provides a versatile platform for catalytic applications and novel chemical transformations. For example, N,N-dimethylacetamide (DMA), a compound with structural features akin to the subject compound, has been used as a solvent and reagent in photocatalytic CO2 reduction processes. This highlights the potential of using structurally complex amides for environmentally beneficial chemical reactions (Kuramochi et al., 2014).

Development of Heterocyclic Compounds

The intricate structure of 2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-2-pyridinylacetamide is conducive to the synthesis of heterocyclic compounds, which are crucial in pharmaceutical development. Research efforts have focused on creating new biologically active compounds with pyridine and pyrimidine fragments, demonstrating the compound's utility in constructing molecules with potential therapeutic applications (Aniskova et al., 2017).

Properties

IUPAC Name

2-(5,5-dimethyl-2-oxooxolan-3-yl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2)8-9(12(17)18-13)7-11(16)15-10-5-3-4-6-14-10/h3-6,9H,7-8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXHLBOPZYJIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)CC(=O)NC2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANYL)-N-(2-PYRIDINYL)ACETAMIDE

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